![molecular formula C22H25N3O4S3 B4022024 ethyl 2-({[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4022024.png)
ethyl 2-({[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
This compound is a part of a class of chemicals that have been explored for their potential pharmacological properties, particularly as antimicrobial and anti-inflammatory agents. Such compounds often possess unique structural features that make them interesting targets for synthesis and study in the field of organic and medicinal chemistry.
Synthesis Analysis
- Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been used as a precursor in the synthesis of various derivatives. For example, it was converted into ethyl 2-(acetylamino)- and ethyl 2-(propionylamino)- derivatives, which were further treated to obtain different compounds with potential biological activities (Narayana et al., 2006).
- A related compound, ethyl 2-methylthio-4-[(triphenylphosphanylidene)amino] thiazole-5-carboxylate , was used in three-component reactions to synthesize bis[2-methylthio-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl]benzenes, showcasing a method for creating nitrogen-containing heterocycles (Fang et al., 2013).
Molecular Structure Analysis
- The structure of such compounds is typically characterized using spectral analysis, including NMR, IR, MS , and elemental analysis. These techniques help in understanding the arrangement of atoms and the overall molecular framework, which is crucial for predicting their reactivity and properties.
Chemical Reactions and Properties
- These compounds have been involved in various chemical reactions, leading to the formation of different derivatives. For example, reactions with aromatic aldehydes, hydrazine hydrate, and nucleophiles have been reported, resulting in the synthesis of Schiff bases and other heterocyclic compounds (Ghorab et al., 1995).
properties
IUPAC Name |
ethyl 2-[[2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S3/c1-5-29-21(28)17-13-8-6-7-9-14(13)32-19(17)23-15(26)10-30-22-24-18-16(20(27)25(22)4)11(2)12(3)31-18/h5-10H2,1-4H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPQHTKQXJHABRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC4=C(C(=C(S4)C)C)C(=O)N3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[2-(3,5,6-trimethyl-4-oxo-3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio)ac etylamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.